Azetidin-3-one Hydrochloride
Overview
Description
Azetidin-3-one Hydrochloride is a chemical compound with the molecular formula C3H6ClNO. It is a hydrochloride salt of azetidin-3-one, a four-membered nitrogen-containing heterocycle. This compound is known for its significant ring strain, which contributes to its unique reactivity and stability compared to other similar compounds. This compound is used in various fields, including organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
Azetidin-3-one Hydrochloride is a type of azetidine, which are four-membered heterocycles used in organic synthesis and medicinal chemistry . .
Mode of Action
Azetidines are known for their reactivity, which is driven by a considerable ring strain . This makes them excellent candidates for various chemical reactions. For instance, azetidines have been prepared by cyclization, nucleophilic substitution, cycloaddition, ring expansion and rearrangement, ring-contraction, and reduction of β-lactams .
Biochemical Pathways
Azetidines are precursors for obtaining 3-substituted azetidine-2-carboxylic acids . They have been used in the synthesis of functionalized azetidines through various reactions, including the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles .
Pharmacokinetics
The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w values, suggests that it has a balanced hydrophilic and lipophilic nature, which can influence its absorption and distribution in the body .
Result of Action
Azetidines in general are known for their ubiquity in natural products and importance in medicinal chemistry .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored in an inert atmosphere at 2-8°C . Furthermore, its solubility in water can influence its bioavailability and efficacy .
Biochemical Analysis
Biochemical Properties
Azetidin-3-one Hydrochloride is a four-membered heterocycle used in organic synthesis and medicinal chemistry . Its reactivity is driven by a considerable ring strain, making it more stable than related aziridines . This stability translates into unique reactivity that can be triggered under appropriate reaction conditions .
Cellular Effects
These compounds inhibit the polymerization of tubulin in vitro, with significant reduction in tubulin polymerization, and interact at the colchicine-binding site on tubulin .
Molecular Mechanism
This allows them to undergo various reactions, including ring-opening and expansion reactions .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal temperatures and pressures .
Metabolic Pathways
Azetidines have been used in the synthesis of various drugs, indicating that they may be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidin-3-one Hydrochloride can be synthesized through several methods. One common approach involves the cyclization of β-amino acids or their derivatives. The reaction typically requires the use of strong acids or bases to facilitate the cyclization process. For instance, the cyclization of β-amino acid esters in the presence of hydrochloric acid can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and specialized catalysts to optimize yield and purity. The process may include steps such as the purification of intermediates and the crystallization of the final product to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-one Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound into azetidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminium hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild to moderate conditions.
Major Products:
Oxidation: N-oxides of Azetidin-3-one.
Reduction: Azetidine derivatives.
Substitution: Various substituted azetidin-3-one derivatives.
Scientific Research Applications
Azetidin-3-one Hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Azetidin-3-one derivatives are explored for their potential as pharmaceutical agents, particularly in the development of new drugs.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar ring strain but different reactivity.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and different stability.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and different reactivity.
Uniqueness: Azetidin-3-one Hydrochloride is unique due to its balance of ring strain and stability, which makes it more reactive than pyrrolidine but more stable than aziridine. This unique combination of properties allows it to be used in a variety of chemical reactions and applications that other similar compounds may not be suitable for .
Properties
IUPAC Name |
azetidin-3-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO.ClH/c5-3-1-4-2-3;/h4H,1-2H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBXEQYQSIJAJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436588 | |
Record name | Azetidin-3-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-84-5 | |
Record name | Azetidin-3-one Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | azetidin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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